(5R,6R)-2,2,5,6-TETRAMETHYLPIPERAZINE-1,4-DIOL
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Overview
Description
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Piperazine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-(\text{Piperazine-1,3-diyl})di(\text{ethan-1-ol}) ]
The reaction is usually conducted in the presence of a solvent such as water or an alcohol, and the temperature is maintained at around 50-70°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s hydroxyl groups allow it to form hydrogen bonds with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanol: This compound is similar in structure but has different substitution patterns on the piperazine ring.
2-(Piperazin-1-yl)ethan-1-ol: Another related compound with a single hydroxyl group attached to the piperazine ring
Uniqueness
2,2’-(Piperazine-1,3-diyl)di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
CAS No. |
117186-75-1 |
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Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.244 |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-5-1-8-7-10(4-6-12)3-2-9-8/h8-9,11-12H,1-7H2 |
InChI Key |
LWOIPPVWVLSHQJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC(N1)CCO)CCO |
Origin of Product |
United States |
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